methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC14992710
Molecular Formula: C20H20N2O7S
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O7S |
|---|---|
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | methyl 2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C20H20N2O7S/c1-10-13(8-16(23)22-20-21-11(9-30-20)5-17(24)28-4)19(25)29-15-7-12(26-2)6-14(27-3)18(10)15/h6-7,9H,5,8H2,1-4H3,(H,21,22,23) |
| Standard InChI Key | XRKVRRICPCSQHG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)OC |
Introduction
Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound integrates a chromenone (coumarin) core, thiazole ring, and ester functionality, making it a candidate for diverse pharmacological applications. Below, we present a detailed exploration of its chemical properties, synthesis pathways, and potential applications.
Synthesis Pathway
The synthesis of methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps:
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Preparation of the Chromenone Core:
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The chromenone nucleus is synthesized by condensation of substituted salicylaldehydes with β-ketoesters under acidic conditions.
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Dimethoxy and methyl substituents are introduced to enhance electron density and stability.
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Formation of the Thiazole Ring:
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The thiazole moiety is prepared via cyclization of α-haloketones with thiourea in ethanol.
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Coupling Reaction:
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The chromenone derivative is coupled with the thiazole derivative using acetic acid as a linker.
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The reaction proceeds through nucleophilic substitution and amidation.
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Esterification:
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The final step involves esterification using methanol and acidic catalysts to yield the target compound.
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Spectroscopic Characterization
The compound can be characterized using the following techniques:
| Technique | Characteristic Peaks/Features |
|---|---|
| FTIR | Peaks for ester (C=O stretch ~1730 cm⁻¹), amide (N-H stretch ~3300 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹). |
| NMR (¹H & ¹³C) | Signals for methoxy groups (~3.8 ppm), aromatic protons (~6–8 ppm), and ester carbon (~170 ppm). |
| Mass Spectrometry | Molecular ion peak at m/z = 390 corresponding to the molecular weight of the compound. |
Applications in Medicinal Chemistry
The combination of chromenone and thiazole frameworks makes this compound a promising candidate for drug development:
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Drug Design:
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Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it suitable for enzyme inhibition studies.
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Antioxidant Therapy:
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Antimicrobial Agents:
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